4,6,8-Trichloro-2-(trifluoromethyl)quinoline
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Overview
Description
“4,6,8-Trichloro-2-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H3Cl3F3N . It has a molecular weight of 300.49 . This compound is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 71-75 °C, a predicted boiling point of 295.8±35.0 °C, and a predicted density of 1.614±0.06 g/cm3 .Scientific Research Applications
1. Synthesis and Applications in Bioimaging
Quinoline derivatives, such as 4,6,8-Trichloro-2-(trifluoromethyl)quinoline, have been extensively utilized in pharmaceutical agents and bioimaging. A study by Chen et al. (2019) focused on the catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines, highlighting the introduction of a trifluoromethyl group to achieve high selectivity and good yields. These compounds demonstrate strong intramolecular charge-transfer fluorescence with large Stokes shifts. Notably, some derivatives target the Golgi apparatus in various cell lines, proving useful in live-cell imaging and two-photon fluorescence microscopy, which presents a significant advancement in developing low-cost Golgi-localized probes (Chen et al., 2019).
2. Chemical Synthesis and Functionalization
The synthesis of 4‐(Trifluoromethyl)quinoline derivatives has been studied by Lefebvre et al. (2003). They demonstrated that under controlled conditions, Et 4,4,4-trifluoroacetoacetate can be condensed with anilines and cyclized to yield various quinoline derivatives. These derivatives can be further converted into other compounds, showcasing the versatility of the 4‐(Trifluoromethyl)quinoline framework in chemical synthesis (Lefebvre, Marull & Schlosser, 2003).
3. Optical and Morphological Studies
Rajalakshmi and Palanisami (2020) investigated the optical properties of Y-shaped tri-fluoromethyl substituted quinoxaline derivatives. These studies included absorption, emission, quantum yield, and Aggregation Induced Emission (AIE), providing insights into the effects of solvent polarities and the impact of the electron-withdrawing trifluoromethyl group. The research contributes to the understanding of fluorescent properties in the context of material science (Rajalakshmi & Palanisami, 2020).
4. Structural Analysis and Molecular Interactions
The study of crystal structures and molecular interactions is another significant application. For instance, de Souza et al. (2015) analyzed the crystal structures of isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines, highlighting the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs. This research aids in understanding the molecular arrangements and interactions in crystalline materials (de Souza et al., 2015).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . It’s recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .
Properties
IUPAC Name |
4,6,8-trichloro-2-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl3F3N/c11-4-1-5-6(12)3-8(10(14,15)16)17-9(5)7(13)2-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGCOXVUWAKSTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl3F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575955 |
Source
|
Record name | 4,6,8-Trichloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18706-37-1 |
Source
|
Record name | 4,6,8-Trichloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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